![molecular formula C16H10ClN3O2S B2507245 5-(5-Chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione CAS No. 1326865-17-1](/img/structure/B2507245.png)
5-(5-Chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(5-Chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a useful research compound. Its molecular formula is C16H10ClN3O2S and its molecular weight is 343.79. The purity is usually 95%.
BenchChem offers high-quality 5-(5-Chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(5-Chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Structures
Research on similar compounds has explored their supramolecular structures, revealing insights into their crystalline forms and potential applications in materials science. For instance, studies on dimethyl dioxane derivatives have shown the formation of tetramers and dimers through weak hydrogen bonds, suggesting applications in crystal engineering and design of new materials with specific properties (Low et al., 2002).
Metal-induced Synthesis
Metal-induced synthesis has been applied to create novel heterotricyclic systems, indicating the potential for developing new synthetic routes and compounds with unique structures and properties. This approach can lead to the discovery of new materials and catalysts (Tandon & Lucas, 2008).
Protoporphyrinogen Oxidase Inhibitors
Studies on trifluoromethyl-substituted compounds have provided insights into the design of protoporphyrinogen oxidase inhibitors, with implications for the development of herbicides and antimicrobial agents. This research demonstrates the importance of structural analysis in the development of bioactive compounds (Li et al., 2005).
Anticancer Agents
Research into thiazole and thiadiazole derivatives has shown significant potential in the development of anticancer agents. These studies highlight the critical role of heterocyclic compounds in medicinal chemistry and drug design, particularly for targeting specific cancer cell lines (Gomha et al., 2017).
Biomass-derived Synthesis
The transition-metal-free synthesis of tricyclic compounds from renewable resources like levulinic acid suggests a move toward more sustainable and environmentally friendly chemical synthesis methods. This research underscores the potential for green chemistry in creating complex molecules from biomass (Jha et al., 2013).
properties
IUPAC Name |
5-(5-chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,10,12-tetraene-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O2S/c1-8-4-5-9(17)7-11(8)20-15(21)13-12(19-16(20)22)10-3-2-6-18-14(10)23-13/h2-7,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWYVIQNTOVNSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)C3C(=NC2=O)C4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

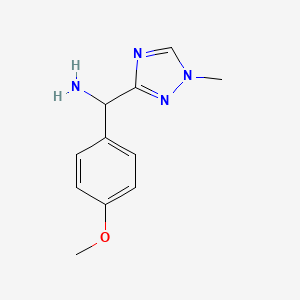
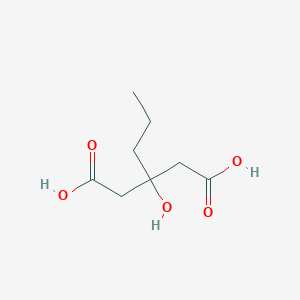
![5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one](/img/structure/B2507164.png)
![N-(3-bromophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2507166.png)
![3-Methylsulfanyl-1-azaspiro[4.4]nonane](/img/structure/B2507169.png)
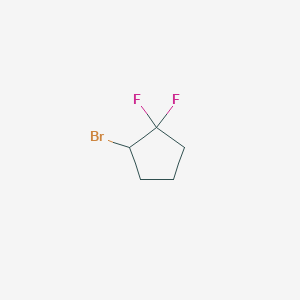
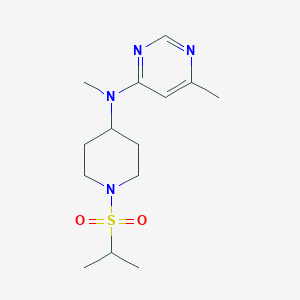

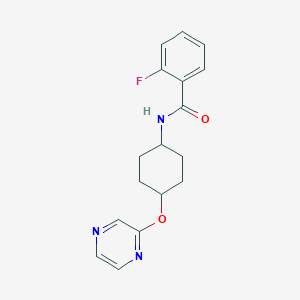
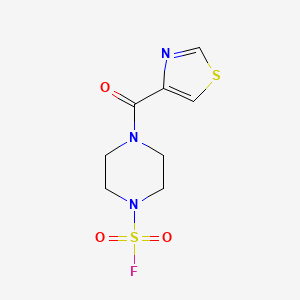
![3-benzyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507177.png)
![5-(1-Methoxypropan-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2507178.png)
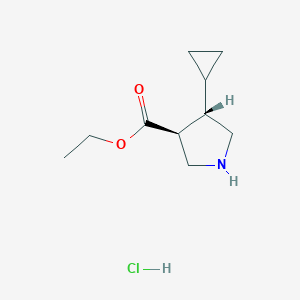
![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2507185.png)